4-Hydroxy-3,5-dinitrobenzaldehyde

Description

BenchChem offers high-quality 4-Hydroxy-3,5-dinitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3,5-dinitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

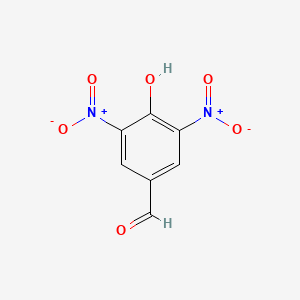

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3,5-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-3-4-1-5(8(12)13)7(11)6(2-4)9(14)15/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAVWLKOYKKDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200142 | |

| Record name | 4-Hydroxy-3,5-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52132-61-3 | |

| Record name | 4-Hydroxy-3,5-dinitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52132-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3,5-dinitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052132613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,5-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-dinitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxy-3,5-dinitrobenzaldehyde chemical properties

An In-depth Technical Guide to 4-Hydroxy-3,5-dinitrobenzaldehyde

Introduction

4-Hydroxy-3,5-dinitrobenzaldehyde is an important functionalized aromatic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a reactive aldehyde group, an acidic phenolic hydroxyl, and two strongly electron-withdrawing nitro groups, provides a unique platform for the development of a diverse range of molecules. The electronic properties conferred by the nitro groups significantly influence the reactivity of the entire molecule, making the ortho- and para-positions electron-deficient and enhancing the acidity of the phenolic proton. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Hydroxy-3,5-dinitrobenzaldehyde, tailored for researchers, scientists, and professionals in drug development and materials science.

Compound Identification and Physicochemical Properties

Proper identification and understanding of the basic physicochemical properties are foundational to the successful application of any chemical intermediate.

Nomenclature and Structure

-

IUPAC Name: 4-hydroxy-3,5-dinitrobenzaldehyde[1]

-

Synonyms: 3,5-Dinitro-4-hydroxybenzaldehyde[1]

-

CAS Number: 52132-61-3[1]

The molecular structure consists of a benzaldehyde core substituted with a hydroxyl group at position 4 and two nitro groups at positions 3 and 5.

| Identifier | Value | Source |

| Molecular Formula | C₇H₄N₂O₆ | [1][2] |

| Molecular Weight | 212.12 g/mol | [1][2] |

| Canonical SMILES | C1=C(C=C(C(=C1[O-])O)[O-])C=O | [1] |

| InChIKey | DFAVWLKOYKKDFX-UHFFFAOYSA-N | [1][2] |

Physicochemical Data

The physical properties of 4-Hydroxy-3,5-dinitrobenzaldehyde are tabulated below. It is noteworthy that while extensive spectroscopic data is available, a definitive melting point is not consistently reported in peer-reviewed literature. The synthesis protocol, which involves precipitation from ice water, suggests low solubility in cold aqueous media.[3]

| Property | Value | Source |

| Melting Point | Not Reported | N/A |

| LogP (Predicted) | 0.5 | [1] |

| Appearance | Yellow precipitate/solid | [3] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating hydroxyl group, results in a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule simplifies its NMR spectra. The two aromatic protons are chemically equivalent, as are the two nitro groups.

| ¹H-NMR | Chemical Shift (δ ppm) | Multiplicity | Assignment | Source |

| Aldehyde Proton | 10.14 | Singlet | Ar-CH O | [1][4] |

| Aromatic Protons | 8.92 | Singlet | Ar-H (2H) | [1][4] |

| Hydroxyl Proton | 6.08 | Singlet | Ar-OH | [1][4] |

| ¹³C-NMR | Chemical Shift (δ ppm) | Assignment | Source |

| Aldehyde Carbon | 193 | Ar-C HO | [1] |

| Hydroxyl-bearing Carbon | 152 | Ar C -OH | [1] |

| Nitro-bearing Carbons | 143 | Ar C -NO₂ | [1] |

| Aldehyde-bearing Carbon | 133 | Ar C -CHO | [1] |

| Aromatic CH Carbons | 126 | Ar C H | [1] |

Causality Insight: The strong deshielding of the aromatic protons (δ 8.92 ppm) is a direct consequence of the powerful electron-withdrawing effect of the adjacent nitro groups and the aldehyde group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.

-

Electrospray Ionization (ESI-MS): m/z 213 [M+H]⁺[1]

-

Electron Ionization (EI-MS): The NIST database shows a primary peak at m/z 212, corresponding to the molecular ion.[2]

Infrared (IR) Spectroscopy

-

-OH stretch: ~3200-3400 cm⁻¹ (broad)

-

C-H stretch (aromatic/aldehyde): ~3100 cm⁻¹, ~2850-2750 cm⁻¹

-

C=O stretch (aldehyde): ~1700-1710 cm⁻¹

-

NO₂ stretch (asymmetric): ~1550 cm⁻¹[5]

-

NO₂ stretch (symmetric): ~1375 cm⁻¹[5]

-

C=C stretch (aromatic): ~1600, 1450 cm⁻¹

Synthesis Methodology

The synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde is achieved through the direct electrophilic nitration of 4-hydroxybenzaldehyde. The powerful activating, ortho,para-directing nature of the hydroxyl group overrides the deactivating, meta-directing effect of the aldehyde, forcing the two nitro groups into the positions ortho to the hydroxyl group.[6][7][8]

Experimental Protocol: Nitration of 4-Hydroxybenzaldehyde

This protocol is adapted from a procedure described in Chemical Research in Toxicology.[3]

Materials:

-

4-Hydroxybenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Ethyl Acetate

-

Hexane

-

Silica Gel

Procedure:

-

Preparation of Starting Material: Dissolve 2 grams of 4-hydroxybenzaldehyde in 12.5 mL of concentrated H₂SO₄ in a flask suitable for cooling and stirring. Cool the mixture to 0 °C using an ice bath.

-

Expert Insight: The use of concentrated sulfuric acid as the solvent protonates the aldehyde, further deactivating the ring, but more importantly, it serves as the catalyst and dehydrating agent for the nitration reaction.

-

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by combining 5 mL of concentrated H₂SO₄ and 5 mL of fuming HNO₃. This process is highly exothermic and must be performed slowly in an ice bath to maintain a temperature of 0 °C.

-

Trustworthiness: Pre-cooling the nitrating mixture is a critical safety and process control step. It ensures the formation of the nitronium ion (NO₂⁺) electrophile is controlled and prevents runaway reactions upon addition.

-

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-hydroxybenzaldehyde, ensuring the reaction temperature is maintained at or below 0 °C throughout the addition.

-

Reaction Progression: Once the addition is complete, continue stirring the resulting mixture for 4 hours at ambient temperature to allow the reaction to proceed to completion.

-

Work-up and Isolation: Slowly pour the reaction mixture into 50 mL of ice water with vigorous stirring. This will quench the reaction and precipitate the product.

-

Precipitation: Continue stirring the aqueous mixture at 0 °C for 1 hour to ensure complete precipitation of the yellow solid product.

-

Purification: Filter the crude product and purify it using silica gel flash column chromatography. A mobile phase of 2:3 ethyl acetate/hexane is reported to be effective. The yield for this procedure is approximately 75%.[3]

Caption: Workflow for the synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde.

Chemical Reactivity and Applications

The multifunctionality of 4-Hydroxy-3,5-dinitrobenzaldehyde makes it a versatile building block. Its reactivity is dominated by the interplay between its three functional groups.

Reactivity of the Aldehyde Group

The aldehyde functional group is a primary site for transformations. It can undergo nucleophilic addition and condensation reactions.

-

Wittig Reaction: It readily reacts with phosphonium ylides. For instance, it has been used in a Wittig reaction with (3,5-dimethoxybenzyl)triphenylphosphonium bromide in the presence of sodium methoxide to synthesize a dinitro-resveratrol analogue.[3] This demonstrates its utility in creating complex stilbene structures.

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group exhibits typical phenolic reactivity, although its acidity is significantly increased by the adjacent nitro groups.

-

Conversion to Halides: The hydroxyl group can be displaced. A reported procedure shows its conversion to 4-chloro-3,5-dinitrobenzaldehyde by reacting it with phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline.[9] This transformation is crucial for subsequent nucleophilic aromatic substitution reactions at the C4 position.

Reactivity of the Aromatic Ring

The aromatic ring is strongly deactivated towards further electrophilic substitution due to the presence of three electron-withdrawing groups. However, the nitro groups can be reduced.

-

Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using standard reducing agents like catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This would transform the molecule into 4-Hydroxy-3,5-diaminobenzaldehyde, a highly electron-rich system with potential applications in polymer and dye synthesis.

Sources

- 1. japsonline.com [japsonline.com]

- 2. 3,5-Dinitro-4-hydroxybenzaldehyde [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 8. byjus.com [byjus.com]

- 9. guidechem.com [guidechem.com]

Introduction: Strategic Synthesis of a Valuable Nitroaromatic Intermediate

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde from Salicylaldehyde

4-Hydroxy-3,5-dinitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable precursor in the synthesis of various heterocyclic compounds and Schiff bases, which are investigated for a range of pharmacological activities, including antimicrobial and antitumor properties.[1][2][3] Its structure, featuring a reactive aldehyde group and electron-withdrawing nitro groups on a phenol backbone, makes it a versatile building block for drug development and materials science.

This guide provides a comprehensive, technically-grounded overview of the synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde, commencing from the readily available starting material, salicylaldehyde. The synthetic pathway involves a sequential two-step nitration process. This document is structured to provide researchers and drug development professionals with a deep understanding of the reaction's mechanistic underpinnings, a detailed and validated experimental protocol, and, most critically, a thorough framework for managing the inherent safety risks associated with nitration chemistry.

Part 1: The Chemistry of Synthesis - A Mechanistic Overview

The conversion of salicylaldehyde to 4-Hydroxy-3,5-dinitrobenzaldehyde is achieved through electrophilic aromatic substitution. The process requires two distinct nitration stages, with the directing effects of the substituents on the aromatic ring governing the regioselectivity of the reaction.

Overall Reaction Scheme

The synthesis proceeds as follows: Salicylaldehyde is first mononitrated to yield a mixture of isomers, which is then subjected to a second, more forceful nitration to produce the final dinitrated product.

Caption: Two-step synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde.

Mechanism Deep Dive

Step 1: Mononitration of Salicylaldehyde The initial step involves the nitration of the salicylaldehyde ring. In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

The salicylaldehyde molecule has two key substituents influencing the position of the incoming electrophile:

-

Hydroxyl (-OH) group: A powerful activating, ortho-, para- directing group.

-

Aldehyde (-CHO) group: A deactivating, meta- directing group.

The strong activating effect of the hydroxyl group dominates, directing the nitronium ion primarily to the positions ortho and para to it. The position ortho to the hydroxyl group (and meta to the aldehyde) is position 3. The position para to the hydroxyl group (and also meta to the aldehyde) is position 5. This results in the formation of a mixture of 3-nitrosalicylaldehyde and 5-nitrosalicylaldehyde.[2][4]

Step 2: Dinitration of the Intermediate Mixture The mixture of 3- and 5-nitrosalicylaldehyde is then subjected to a second nitration.[1][2] At this stage, the aromatic ring is significantly deactivated due to the presence of one electron-withdrawing nitro group and the aldehyde group. Therefore, more stringent reaction conditions (e.g., cold nitrating mixture) are required. The hydroxyl group, despite the deactivation, still directs the second incoming nitro group to the remaining activated positions (ortho or para to -OH). This forces the second nitro group into the available 3 or 5 position, ultimately yielding the single desired product, 4-Hydroxy-3,5-dinitrobenzaldehyde.

Part 2: Safety as a System - Managing the Hazards of Nitration

Nitration reactions are energetically favorable and highly exothermic, posing significant safety risks if not properly controlled.[5] A systematic approach to safety is paramount for the well-being of researchers and the integrity of the laboratory.

Core Principles of Nitration Safety:

-

Exothermic Control: The reaction generates substantial heat, which can lead to a dangerous, uncontrolled acceleration of the reaction rate known as thermal runaway.[6][7] This risk is managed by slow, dropwise addition of reagents and maintaining low temperatures with an ice bath.

-

Corrosivity: The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and can cause severe chemical burns upon contact.[8][9]

-

Oxidizing Hazard: Nitric acid is a strong oxidizer and can react violently with organic materials.[9]

Hazard Analysis and Mitigation

| Hazard | Risk | Mitigation Strategy |

| Strong Acids (HNO₃, H₂SO₄) | Severe chemical burns on skin/eye contact; respiratory irritation from fumes.[8][9] | Engineering Controls: Perform all steps in a certified chemical fume hood. Ensure an emergency eyewash and safety shower are immediately accessible.[6] PPE: Wear acid-resistant gloves (e.g., butyl rubber or Viton), chemical splash goggles, a face shield, and a chemical-resistant lab coat.[6][8] |

| Exothermic Reaction | Thermal runaway, leading to rapid pressure buildup, boiling of reactants, and potential for explosion or fire.[5][7] | Administrative Controls: Add the nitrating agent slowly and dropwise. Continuously monitor the reaction temperature. Engineering Controls: Use an ice-salt bath for efficient cooling. Ensure the reaction vessel is of an appropriate size to handle the volume and allow for headspace. |

| Unstable Byproducts | Polynitrated organic compounds can be unstable and potentially explosive, especially if allowed to dry. | Administrative Controls: Strictly adhere to the established stoichiometry and temperature control to minimize side reactions.[7] Do not allow the reaction mixture to stand unmonitored. Quench the reaction by pouring it onto ice as instructed. |

| Spills | Corrosive and reactive hazard, potential for release of toxic nitrogen oxide fumes. | Preparedness: Have a spill kit with a neutralizer (e.g., sodium carbonate or sodium bicarbonate) readily available. Develop and practice an emergency response plan.[6][8] |

Part 3: Experimental Protocol - A Step-by-Step Guide

This protocol is adapted from the validated procedure described by Wagh et al. for the synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde (the common synonym for 4-Hydroxy-3,5-dinitrobenzaldehyde).[1][2]

Materials and Reagents

| Reagent/Material | Specification |

| Salicylaldehyde | ≥98% |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% |

| Concentrated Nitric Acid (HNO₃) | 70% |

| Concentrated Hydrochloric Acid (HCl) | 37% |

| Deionized Water | |

| Ice | |

| Equipment | |

| Beakers & Erlenmeyer flasks | |

| Graduated cylinders | |

| Magnetic stirrer and stir bar | |

| Ice-salt bath | |

| Dropping funnel | |

| Buchner funnel and filter flask | |

| Whatman filter paper | |

| Thermometer |

Experimental Workflow

Caption: Experimental workflow for the two-step nitration process.

Step-by-Step Procedure

Step 1: Synthesis of 3- and 5-Nitrosalicylaldehyde Mixture [1][2]

-

In a 250 mL beaker, combine salicylaldehyde (0.2 mol, 20.96 mL) and 10 mL of concentrated HCl.

-

Cool this mixture in an ice-salt bath to 0°C with continuous stirring.

-

In a separate flask, carefully prepare the nitrating mixture by adding 20 mL of concentrated H₂SO₄ to 10 mL of concentrated HNO₃. Keep this mixture cold in an ice bath.

-

Using a dropping funnel, add the cold nitrating mixture dropwise to the salicylaldehyde solution over a period of 20 minutes. CRITICAL: Maintain the reaction temperature at 0°C throughout the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Filter the resulting solid product using a Buchner funnel, wash thoroughly with cold water, and dry. This product is the mixture of 3- and 5-nitrosalicylaldehyde and is used directly in the next step.

Step 2: Synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde [1][2]

-

Prepare a fresh, ice-cold nitrating mixture of concentrated H₂SO₄ and HNO₃ in a 2:1 ratio.

-

Add the entire dried mixture of 3- and 5-nitrosalicylaldehyde (approx. 33 g, 0.156 mol based on theoretical yield) to the cold nitrating mixture with vigorous stirring.

-

Continue stirring in the ice bath for 30 minutes.

-

Carefully pour the entire reaction mass onto a large volume of crushed ice in a beaker. A yellow solid will precipitate immediately.

-

Filter the yellow solid (4-Hydroxy-3,5-dinitrobenzaldehyde), wash it extensively with cold water until the washings are neutral to litmus paper, and dry it.

Part 4: Product Characterization and Validation

Validation of the final product's identity and purity is essential. The following data, based on literature values, can be used for confirmation.

Physical Properties and Yield

| Parameter | Value | Reference |

| Chemical Name | 4-Hydroxy-3,5-dinitrobenzaldehyde | [10] |

| Synonym | 2-Hydroxy-3,5-dinitrobenzaldehyde | [1][3] |

| Molecular Formula | C₇H₄N₂O₆ | [10] |

| Molecular Weight | 212.12 g/mol | [10] |

| Appearance | Yellow solid | [1] |

| Melting Point | 70-74 °C | [1][2] |

| Expected Yield | ~85% | [1][2] |

Spectroscopic Data

The structure of the synthesized compound should be confirmed using spectroscopic methods.

| Technique | Expected Peaks / Signals |

| IR (Infrared Spectroscopy) | ~3200 cm⁻¹ (Broad, O-H stretch), ~2750 cm⁻¹ (Aldehydic C-H stretch), ~1725 cm⁻¹ (C=O stretch), ~1490 cm⁻¹ (Asymmetric NO₂ stretch)[2] |

| ¹H NMR (Proton NMR) | Signals corresponding to the aldehydic proton, the aromatic protons, and the hydroxyl proton. For example, in CDCl₃: δ ~11.95 (s, 1H, OH), δ ~10.5 (s, 1H, CHO), δ ~9.0 (d, 1H, Ar-H), δ ~8.8 (d, 1H, Ar-H).[2] |

Conclusion

The synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde from salicylaldehyde is a robust and high-yielding two-step process. This guide outlines the essential mechanistic considerations, providing a rationale for the observed regioselectivity. The provided experimental protocol, adapted from peer-reviewed literature, offers a clear pathway to the target molecule. However, the successful and safe execution of this synthesis is fundamentally dependent on a rigorous and proactive approach to safety. Understanding and mitigating the risks associated with exothermic nitration reactions is not merely a procedural step but the core principle that ensures a successful outcome for both the experiment and the researcher.

References

- Vertex AI Search. (2024). Nitration reaction safety.

- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.

- University of Washington. (n.d.). NITRIC ACID SAFETY.

- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.

- Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.

- Daiber, A., et al. (2015). Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes. Redox Biology.

- Wagh, S. B., et al. (2015). Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes. Redox Biology.

- PubChem. (n.d.). 4-Hydroxy-3,5-dinitrobenzaldehyde.

- Google Patents. (n.d.). CN102633646B - New preparation method of 5-nitro-salicylaldehyde.

- Google Patents. (n.d.). CN101020640A - Prepn process of 3-nitro salicylaldehyde.

- ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.

- OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.

- OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a.

- ChemicalBook. (2025). 3,5-DINITROSALICYLALDEHYDE.

Sources

- 1. oatext.com [oatext.com]

- 2. oatext.com [oatext.com]

- 3. 3,5-DINITROSALICYLALDEHYDE | 2460-59-5 [chemicalbook.com]

- 4. Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. youtube.com [youtube.com]

- 7. vapourtec.com [vapourtec.com]

- 8. ehs.washington.edu [ehs.washington.edu]

- 9. ehs.com [ehs.com]

- 10. 4-Hydroxy-3,5-dinitrobenzaldehyde | C7H4N2O6 | CID 104091 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-Hydroxy-3,5-dinitrobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Hydroxy-3,5-dinitrobenzaldehyde (CAS Number: 52132-61-3), a key chemical intermediate. We will explore its chemical identity, synthesis protocols, spectroscopic data, and its role as a versatile building block in the development of novel therapeutic agents. This document is intended to serve as a practical resource for scientists engaged in medicinal chemistry, organic synthesis, and pharmaceutical research.

Chemical Identity and Physicochemical Properties

4-Hydroxy-3,5-dinitrobenzaldehyde is a substituted aromatic aldehyde. The strategic placement of a hydroxyl group and two nitro groups on the benzene ring creates a unique electronic and steric environment, making it a valuable precursor in organic synthesis. The strong electron-withdrawing nature of the nitro groups significantly influences the reactivity of the aldehyde and hydroxyl functionalities.

It is critical to distinguish 4-Hydroxy-3,5-dinitrobenzaldehyde from its structural isomer, 2-Hydroxy-3,5-dinitrobenzaldehyde (also known as 3,5-Dinitrosalicylaldehyde, CAS Number: 2460-59-5). The starting material and synthetic pathway dictate the final isomeric product, which will have distinct physical and chemical properties. This guide focuses exclusively on the 4-hydroxy isomer.

Table 1: Physicochemical Properties of 4-Hydroxy-3,5-dinitrobenzaldehyde [1]

| Property | Value | Source |

| CAS Number | 52132-61-3 | PubChem[1] |

| Molecular Formula | C₇H₄N₂O₆ | PubChem[1] |

| Molecular Weight | 212.12 g/mol | PubChem[1] |

| IUPAC Name | 4-hydroxy-3,5-dinitrobenzaldehyde | PubChem[1] |

| Synonyms | 3,5-Dinitro-4-hydroxybenzaldehyde | PubChem[1] |

| SMILES | C1=C(C=C(C(=C1[O-])O)[O-])C=O | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |

Synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde

The synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde is typically achieved through the electrophilic nitration of 4-hydroxybenzaldehyde. The hydroxyl group is a strong activating, ortho-, para-directing group. Since the para position is blocked by the aldehyde, nitration is directed to the two ortho positions (C3 and C5). A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

Experimental Protocol: Plausible Dinitration of 4-Hydroxybenzaldehyde

Materials:

-

4-Hydroxybenzaldehyde

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM) or Dichloroethane (DCE)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:2 ratio with constant stirring. Allow the mixture to cool.

-

Dissolution of Starting Material: Dissolve 4-hydroxybenzaldehyde in a minimal amount of the chosen chlorinated solvent (DCM or DCE) in a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool this flask in an ice bath to 0-5 °C.

-

Reaction: Slowly add the prepared cold nitrating mixture dropwise to the stirred solution of 4-hydroxybenzaldehyde. Maintain the reaction temperature below 10 °C throughout the addition. The rate of addition should be controlled to prevent a rapid increase in temperature.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a low temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This will precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude 4-Hydroxy-3,5-dinitrobenzaldehyde.

-

Purification: The crude product can be further purified by column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected peaks for 4-Hydroxy-3,5-dinitrobenzaldehyde include:

-

Broad O-H stretch (hydroxyl group) around 3200-3500 cm⁻¹

-

C-H stretch (aromatic) around 3000-3100 cm⁻¹

-

C=O stretch (aldehyde) around 1690-1715 cm⁻¹

-

Asymmetric and symmetric N-O stretches (nitro groups) around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C=C stretches (aromatic ring) around 1450-1600 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent and should appear as a single sharp singlet. The aldehyde proton will appear as a singlet further downfield, and the hydroxyl proton will also be a singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons attached to the hydroxyl and aldehyde groups, the carbons bearing the nitro groups, and the aromatic carbons attached to hydrogen.

-

Note: As of early 2026, experimental ¹H and ¹³C NMR spectra for 4-Hydroxy-3,5-dinitrobenzaldehyde are not widely available in public databases. Researchers should rely on their own analytical data for structural confirmation.

Applications in Research and Drug Development

Substituted benzaldehydes are a cornerstone of medicinal chemistry, serving as versatile intermediates for the synthesis of a wide array of heterocyclic and other complex organic molecules. The presence of the aldehyde group allows for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, which are precursors to many bioactive compounds.

The 4-hydroxy-3,5-dinitrobenzaldehyde moiety is particularly interesting for several reasons:

-

Reactive Handles: It possesses three key functional groups (aldehyde, hydroxyl, and nitro groups) that can be selectively modified.

-

Pharmacophore Component: The dinitrophenyl group can participate in hydrogen bonding and charge-transfer interactions, which are crucial for molecular recognition at biological targets.

-

Precursor to Bioactive Scaffolds: It serves as a starting material for synthesizing compounds with potential therapeutic activities. For instance, derivatives of the isomeric 2-Hydroxy-3,5-dinitrobenzaldehyde have been used to create hydrazones that exhibit significant antimicrobial properties.[2][3] Hydrazones, in general, are a well-studied class of compounds with a broad pharmacological profile, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[3]

Commercial Availability

4-Hydroxy-3,5-dinitrobenzaldehyde is available from various chemical suppliers who specialize in research chemicals and building blocks for synthesis. When sourcing this material, it is important to verify the purity and confirm the CAS number (52132-61-3) to ensure the correct isomer is being purchased.

Potential Suppliers Include:

-

Hangzhou Dingyan Chem Co., Ltd

-

Ningbo Inno Pharmchem Co., Ltd.

(Note: This is not an exhaustive list and does not constitute an endorsement of any specific supplier.)

Safety and Handling

As a polynitro aromatic compound, 4-Hydroxy-3,5-dinitrobenzaldehyde requires careful handling. Nitroaromatic compounds may pose an explosion risk if subjected to shock or rapid heating.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid all personal contact, including inhalation of dust. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid creating dust.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from heat, sources of ignition, and incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

4-Hydroxy-3,5-dinitrobenzaldehyde is a valuable and reactive chemical intermediate with significant potential in drug discovery and development. Its well-defined structure and multiple functional groups provide a versatile platform for the synthesis of complex molecular architectures and novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers aiming to leverage this compound in their scientific endeavors.

References

-

PubChem. 4-Hydroxy-3,5-dinitrobenzaldehyde. National Center for Biotechnology Information. [Link]

-

OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText. [Link]

-

PubChem. 2-Hydroxy-3,5-dinitrobenzaldehyde. National Center for Biotechnology Information. [Link]

-

OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. OAText. [Link]

-

LookChem. 4-Hydroxy-3,5-dinitrobenzaldehyde CAS NO.52132-61-3. LookChem. [Link]

-

OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText. [Link]

-

OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. OAText. [Link]

Sources

A Guide to the Spectroscopic Characterization of 4-Hydroxy-3,5-dinitrobenzaldehyde

Introduction

4-Hydroxy-3,5-dinitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its molecular structure, featuring a hydroxyl group, an aldehyde function, and two electron-withdrawing nitro groups on a benzene ring, provides a unique electronic and steric environment. Accurate structural confirmation and purity assessment are paramount for its application in research and development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles, offering researchers a reliable framework for analysis.

The molecular structure of 4-Hydroxy-3,5-dinitrobenzaldehyde is presented below:

-

IUPAC Name: 4-hydroxy-3,5-dinitrobenzaldehyde[1]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Hydroxy-3,5-dinitrobenzaldehyde, both ¹H and ¹³C NMR provide definitive structural information.

Proton (¹H) NMR Spectroscopy

Theoretical Insight: The ¹H NMR spectrum of 4-Hydroxy-3,5-dinitrobenzaldehyde is anticipated to be relatively simple due to the molecule's symmetry. The benzene ring has a C₂ axis of symmetry passing through the C1 (aldehyde) and C4 (hydroxyl) positions. Consequently, the two aromatic protons at C2 and C6 are chemically and magnetically equivalent.

-

Aldehyde Proton (-CHO): This proton is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group. It is expected to appear as a sharp singlet significantly downfield.

-

Aromatic Protons (Ar-H): The protons at the C2 and C6 positions are flanked by strongly electron-withdrawing nitro groups. This electronic environment causes a significant downfield shift. As they are equivalent and have no adjacent proton neighbors, their signal should appear as a singlet.

-

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton can be broad and its position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~9.5 - 10.5 | Singlet (s) | 1H |

| Aromatic (C2-H, C6-H) | ~8.5 - 9.0 | Singlet (s) | 2H |

| Hydroxyl (-OH) | Variable (e.g., ~10.0 - 12.0) | Broad Singlet (br s) | 1H |

Note: The table presents expected values based on established principles of NMR spectroscopy and data from analogous substituted benzaldehydes. Actual experimental values may vary slightly.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 4-Hydroxy-3,5-dinitrobenzaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for phenolic compounds to clearly observe the hydroxyl proton.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-16 ppm is appropriate. Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for ¹H NMR Analysis

Carbon-¹³ (¹³C) NMR Spectroscopy

Theoretical Insight: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to symmetry, we expect to see five distinct signals: one for the aldehyde carbonyl, and four for the aromatic carbons.

-

Carbonyl Carbon (-CHO): The carbonyl carbon is the most deshielded carbon in the molecule and will appear far downfield, a characteristic signal for aldehydes.[4]

-

Aromatic Carbons:

-

C1 (ipso-aldehyde): The carbon directly attached to the aldehyde group.

-

C2/C6 (ortho-aldehyde, meta-hydroxyl): The two equivalent carbons bearing the aromatic protons.

-

C3/C5 (meta-aldehyde, ortho-hydroxyl): The two equivalent carbons attached to the nitro groups. These are expected to be significantly deshielded due to the direct attachment to the electronegative nitro group.[5][6]

-

C4 (para-aldehyde): The carbon attached to the hydroxyl group.

-

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~190 - 195 |

| C4 (C-OH) | ~150 - 160 |

| C3 / C5 (C-NO₂) | ~140 - 150 |

| C1 (C-CHO) | ~130 - 135 |

| C2 / C6 (C-H) | ~125 - 130 |

Note: This table presents predicted chemical shifts based on additivity rules and data from structurally similar compounds.[4][7][8] Experimental verification is required.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same tuned and shimmed instrument.

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (0-220 ppm) is necessary. A significantly larger number of scans (e.g., 256 to 1024 or more) and a relaxation delay (d1) of 2 seconds are required to obtain a good signal-to-noise ratio.

-

Processing: The processing steps are identical to those for ¹H NMR, excluding integration, which is not typically quantitative under these conditions.

Part 2: Infrared (IR) Spectroscopy

Theoretical Insight: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 4-Hydroxy-3,5-dinitrobenzaldehyde will be dominated by absorptions from the O-H, C=O, N-O, and aromatic C-H/C=C bonds.

-

O-H Stretch: A broad and strong absorption is expected for the phenolic hydroxyl group due to hydrogen bonding.[9][10][11]

-

Aromatic C-H Stretch: A weaker absorption is expected just above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption from the aldehyde carbonyl group is a key diagnostic peak.[12]

-

N-O Stretches (NO₂): Two distinct, strong absorptions are characteristic of the nitro group: one for the asymmetric stretch and one for the symmetric stretch.[6]

-

C=C Stretches: Medium to strong absorptions from the aromatic ring vibrations are expected in the fingerprint region.[10][11]

Reported IR Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Phenol) | ~3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | ~3050 - 3150 | Medium-Weak |

| C=O (Aldehyde) | ~1690 - 1715 | Strong, Sharp |

| C=C (Aromatic) | ~1580 - 1610 | Medium-Strong |

| NO₂ (Asymmetric) | ~1520 - 1560 | Strong |

| NO₂ (Symmetric) | ~1330 - 1370 | Strong |

| C-O (Phenol) | ~1200 - 1250 | Strong |

Note: Data compiled from general knowledge of functional group frequencies and specific data for related nitroaromatic and phenolic compounds.[1][6][10][11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid 4-Hydroxy-3,5-dinitrobenzaldehyde powder directly onto the ATR crystal.

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Workflow for IR Spectroscopy

Part 3: Mass Spectrometry (MS)

Theoretical Insight: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. Using Electron Ionization (EI), a high-energy electron beam bombards the molecule, causing ionization and subsequent fragmentation.

-

Molecular Ion (M•⁺): The peak corresponding to the intact molecule after the loss of one electron. For this compound, it is expected at m/z 212.[1]

-

Key Fragmentations: The fragmentation pathways are dictated by the functional groups. Common losses for nitroaromatic aldehydes include:

-

[M-H]⁺: Loss of the aldehydic hydrogen, forming a stable acylium ion.[13]

-

[M-NO₂]⁺: Loss of a nitro group radical.

-

[M-CO]•⁺: Loss of carbon monoxide from the aldehyde.

-

Further fragmentation of the aromatic ring can also occur.

-

Reported Mass Spectrometry Data (EI-MS):

| m/z | Proposed Identity | Notes |

| 212 | [M]•⁺ | Molecular Ion |

| 211 | [M-H]⁺ | Loss of aldehydic hydrogen |

| 166 | [M-NO₂]⁺ | Loss of a nitro group |

| 136 | [M-NO₂-NO]⁺ or [M-H-CO-NO₂]⁺ | Subsequent fragmentation |

| 63 | C₅H₃⁺ or C₃H₃O⁺ | Aromatic ring fragment |

Note: Data is based on the NIST GC-MS spectrum available via PubChem.[1] Fragmentation of nitroaromatics can be complex, and proposed identities are based on common fragmentation patterns.[13]

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Instrument Setup:

-

Gas Chromatograph (GC): Set an appropriate temperature program for the GC oven to ensure the compound elutes as a sharp peak. Use a standard nonpolar or mid-polar capillary column (e.g., DB-5ms). Set the injector temperature high enough to ensure volatilization (e.g., 250 °C).

-

Mass Spectrometer (MS): Set the ion source to Electron Ionization (EI) mode, typically at 70 eV. Set the mass analyzer to scan a relevant range (e.g., m/z 40-300).

-

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

Data Acquisition: The GC separates the components of the sample, and the eluting compound enters the MS ion source. The mass spectrometer records the mass spectrum of the compound as it elutes.

-

Analysis: Extract the mass spectrum from the chromatographic peak corresponding to 4-Hydroxy-3,5-dinitrobenzaldehyde. Identify the molecular ion peak and analyze the fragmentation pattern.

Workflow for Mass Spectrometry

Conclusion

The structural identity and integrity of 4-Hydroxy-3,5-dinitrobenzaldehyde can be unequivocally confirmed through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and confirm the molecular symmetry. IR spectroscopy provides rapid confirmation of the key functional groups—hydroxyl, aldehyde, and nitro groups. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating system, providing the authoritative data required for drug development and scientific research.

References

- BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Nitrobenzaldehyde.

- de Souza, A. C. B., Pereira, C. G., & de Oliveira, L. S. (2022). Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits. Critical Reviews in Food Science and Nutrition, 64(10), 2906-2916.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.

- Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.

- Karunakaran, E., & Sangeetha, D. (2014). Synthesis of C13- and N15-Labeled DNAN. DTIC.

- Clutch Prep. (n.d.). How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished by 13C NMR spectroscopy?

- Pawar, P. P., & Momin, A. A. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText.

-

PubChem. (n.d.). 4-Hydroxy-3,5-dinitrobenzaldehyde. Retrieved from [Link]

- PubChemLite. (n.d.). 4-hydroxy-3,5-dinitrobenzaldehyde (C7H4N2O6).

- SIELC Technologies. (n.d.). 4-Hydroxy-3,5-dinitrobenzaldehyde.

- Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde.

-

ResearchGate. (n.d.). GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion.... Retrieved from [Link]

-

PubMed. (n.d.). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. Retrieved from [Link]

Sources

- 1. 4-Hydroxy-3,5-dinitrobenzaldehyde | C7H4N2O6 | CID 104091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-hydroxy-3,5-dinitrobenzaldehyde (C7H4N2O6) [pubchemlite.lcsb.uni.lu]

- 3. 4-Hydroxy-3,5-dinitrobenzaldehyde | SIELC Technologies [sielc.com]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished byb. ... | Study Prep in Pearson+ [pearson.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Hydroxybenzaldehyde(123-08-0) 13C NMR spectrum [chemicalbook.com]

- 9. Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 3,5-Dinitrosalicylaldehyde in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dinitrosalicylaldehyde (2-hydroxy-3,5-dinitrobenzaldehyde), a key intermediate in various synthetic pathways. The document delves into the theoretical principles governing its solubility, presents available quantitative and qualitative solubility data, and offers detailed, field-proven experimental protocols for researchers to determine solubility in their own laboratory settings. By synthesizing theoretical knowledge with practical application, this guide aims to empower researchers in making informed decisions regarding solvent selection, formulation development, and reaction optimization involving this compound.

Introduction: Understanding the Molecule - 3,5-Dinitrosalicylaldehyde

3,5-Dinitrosalicylaldehyde, also known as 2-hydroxy-3,5-dinitrobenzaldehyde, is a nitroaromatic aldehyde with the molecular formula C₇H₄N₂O₆ and a molecular weight of 212.12 g/mol .[1] Its structure, featuring a benzene ring substituted with a hydroxyl group, an aldehyde group, and two nitro groups, dictates its physicochemical properties and, consequently, its solubility profile.

It is critical to note a potential point of confusion in nomenclature. While the IUPAC name is 2-hydroxy-3,5-dinitrobenzaldehyde, it is often referred to as 3,5-dinitrosalicylaldehyde in commercial and literature sources. Furthermore, a different CAS number (52132-61-3) is sometimes associated with "4-Hydroxy-3,5-dinitrobenzaldehyde".[2] This guide focuses on the more commonly referenced 3,5-Dinitrosalicylaldehyde (CAS No. 2460-59-5) .

The presence of both hydrogen bond donor (hydroxyl group) and acceptor (hydroxyl, aldehyde, and nitro groups) functionalities, combined with the polar nature of the nitro groups and the aromatic backbone, results in a molecule with a nuanced solubility behavior that is highly dependent on the chosen solvent. Understanding this behavior is paramount for its effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-dinitrosalicylaldehyde is presented in Table 1. These properties are fundamental to understanding its interactions with various solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O₆ | [1] |

| Molecular Weight | 212.12 g/mol | [1] |

| Melting Point | 68-70 °C | [1] |

| Appearance | Yellow to orange powder or crystalline powder | [3] |

| pKa (predicted) | 2.06 ± 0.44 | [3] |

| LogP (predicted) | 1.021 - 1.1 | [4][5] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of 3,5-dinitrosalicylaldehyde is governed by a balance of intermolecular forces between the solute and solvent molecules, including:

-

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, aldehyde, and nitro groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are therefore expected to interact favorably with this molecule.

-

Dipole-Dipole Interactions: The nitro and carbonyl groups induce a significant dipole moment on the molecule, making it polar. Polar solvents, both protic and aprotic, will engage in dipole-dipole interactions, contributing to solvation.

-

Van der Waals Forces: These non-specific interactions are present in all solute-solvent systems and play a role, particularly with non-polar solvents.

The interplay of these forces dictates the extent to which the energy required to break the solute-solute and solvent-solvent interactions is compensated by the energy released upon forming solute-solvent interactions.

Solubility Profile of 3,5-Dinitrosalicylaldehyde

Quantitative Solubility Data

Quantitative solubility data for 3,5-dinitrosalicylaldehyde in a wide range of organic solvents is not extensively reported in publicly available literature. This represents a significant data gap for researchers. The most definitive value found is for its solubility in water.

Table 2: Known Quantitative Solubility of 3,5-Dinitrosalicylaldehyde

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |

| Water | 18 | 0.6 | ~0.028 |

This data is for 3,5-Dinitrosalicylaldehyde (CAS 2460-59-5).[3]

Qualitative and Inferred Solubility

Based on chemical principles and limited literature evidence, a qualitative assessment of solubility in common laboratory solvents can be inferred:

-

Ethanol: Synthesis procedures for derivatives of 3,5-dinitrosalicylaldehyde mention dissolving it in ethanol and recrystallizing from it, indicating good solubility.[7][8]

-

Polar Aprotic Solvents (Acetone, DMSO, DMF): Given the polar nature of 3,5-dinitrosalicylaldehyde, it is expected to exhibit high solubility in polar aprotic solvents that can act as hydrogen bond acceptors.

-

Other Alcohols (Methanol, Propanol, etc.): Similar to ethanol, other short-chain alcohols are likely to be effective solvents.

-

Chlorinated Solvents (Dichloromethane, Chloroform): These solvents have moderate polarity and may offer some solubility, although likely less than more polar options.

-

Ethers (Diethyl ether, THF): Lower polarity and limited hydrogen bonding capability suggest moderate to poor solubility.

-

Non-polar Solvents (Toluene, Hexanes): Due to the significant polarity of 3,5-dinitrosalicylaldehyde, it is expected to have very low solubility in non-polar hydrocarbon solvents.

Experimental Determination of Solubility: A Practical Guide

Given the scarcity of quantitative data, researchers will often need to determine the solubility of 3,5-dinitrosalicylaldehyde in their solvent of choice experimentally. The equilibrium solubility (or shake-flask) method is a robust and widely accepted technique.[9]

Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Experimental Protocol

Materials:

-

3,5-Dinitrosalicylaldehyde (solid)

-

Solvents of interest (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3,5-dinitrosalicylaldehyde to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a stirrer plate at a constant, controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

-

Dilution:

-

Perform a precise serial dilution of the filtered solution with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

-

-

Quantification (See Section 6)

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Self-Validating System: Ensuring Trustworthiness

To ensure the reliability of the obtained solubility data, the following checks should be integrated into the protocol:

-

Time to Equilibrium: Collect samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points, confirming that equilibrium has been reached.

-

Solid-State Analysis: After the experiment, analyze the remaining solid using techniques like XRPD or DSC to ensure that the compound has not undergone any phase changes or solvate formation during the equilibration process.

-

Multiple Replicates: Perform the experiment in at least triplicate for each solvent to assess the precision of the results.

Analytical Quantification Methods

Accurate quantification of the dissolved 3,5-dinitrosalicylaldehyde is critical. Both HPLC-UV and UV-Vis spectrophotometry are suitable methods.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradants.

Protocol for HPLC Method Development:

-

Column Selection: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for this type of aromatic compound.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% phosphoric or formic acid) and an organic phase (e.g., acetonitrile or methanol) is recommended. The acid helps to ensure sharp peak shapes for the phenolic compound.

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for 3,5-dinitrosalicylaldehyde by scanning a dilute solution with a diode array detector or a UV-Vis spectrophotometer. Nitroaromatic compounds typically absorb strongly in the UV region.

-

Calibration Curve:

-

Prepare a series of standard solutions of 3,5-dinitrosalicylaldehyde of known concentrations in the mobile phase.

-

Inject each standard and record the peak area.

-

Plot a graph of peak area versus concentration. A linear regression should yield a correlation coefficient (R²) of ≥ 0.999.

-

UV-Vis Spectrophotometry

This method is simpler and faster than HPLC but may be less specific if other components in the solution absorb at the same wavelength.

Protocol for UV-Vis Method:

-

Determine λmax: Scan a dilute solution of 3,5-dinitrosalicylaldehyde in the solvent of interest to find the wavelength of maximum absorbance.

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations in the same solvent used for the solubility study.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a standard curve according to the Beer-Lambert law.

-

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample and determine the concentration from the calibration curve.

Caption: Workflow for analytical quantification.

Conclusion and Field-Proven Insights

The solubility of 3,5-dinitrosalicylaldehyde is a critical parameter for its successful application in research and development. While quantitative data is sparse, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior in various common laboratory solvents. The molecule's polarity, driven by the nitro, hydroxyl, and aldehyde groups, dictates a preference for polar solvents, particularly those capable of hydrogen bonding.

For applications requiring precise knowledge of solubility, the experimental protocols detailed in this guide provide a robust framework for obtaining reliable, publication-quality data. The emphasis on achieving equilibrium and utilizing validated analytical methods like HPLC-UV ensures the integrity of the results. Researchers are encouraged to perform these determinations in their specific solvent systems to optimize their processes, whether for organic synthesis, formulation, or analytical standard preparation. This foundational data will undoubtedly facilitate more efficient and predictable outcomes in the laboratory.

References

-

OATEXT. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. [Link]

-

OATEXT. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104091, 4-Hydroxy-3,5-dinitrobenzaldehyde. Retrieved from [Link].

-

ResearchGate. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,5-Dinitrosalicylaldehyde (CAS 2460-59-5). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75571, 3,5-Dinitrosalicylaldehyde. Retrieved from [Link].

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

Sources

- 1. 3,5-Dinitrosalicylaldehyde 97 2460-59-5 [sigmaaldrich.com]

- 2. 4-Hydroxy-3,5-dinitrobenzaldehyde | C7H4N2O6 | CID 104091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-DINITROSALICYLALDEHYDE | 2460-59-5 [chemicalbook.com]

- 4. 3,5-Dinitrosalicylaldehyde (CAS 2460-59-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3,5-Dinitrosalicylaldehyde | C7H4N2O6 | CID 75571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. saltise.ca [saltise.ca]

- 7. oatext.com [oatext.com]

- 8. oatext.com [oatext.com]

- 9. researchgate.net [researchgate.net]

Whitepaper: The pronounced Electron-Withdrawing Effects of Nitro Groups in 4-Hydroxy-3,5-dinitrobenzaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3,5-dinitrobenzaldehyde is a pivotal aromatic compound where the strategic placement of two nitro groups dramatically influences its chemical behavior. This guide provides a comprehensive analysis of the potent electron-withdrawing effects exerted by these nitro substituents. We will dissect the synergistic interplay of inductive and resonance effects, their profound impact on the acidity of the phenolic hydroxyl group, the molecule's unique spectroscopic characteristics, and its heightened reactivity towards nucleophiles. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework for professionals engaged in chemical synthesis and drug development.

Foundational Principles: The Nitro Group as a Potent Electron Sink

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry.[1][2] Its influence stems from two distinct electronic mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms creates a strong dipole, pulling electron density away from the aromatic ring through the sigma (σ) bond framework.[3] This effect is distance-dependent but significant.

-

Resonance Effect (-M or -R): The nitro group can delocalize electron density from the aromatic ring onto its own oxygen atoms through the pi (π) system.[1][3] This is particularly effective when the nitro group is positioned ortho or para to an electron-donating group, as it allows for direct delocalization.[4]

The combined -I and -M effects render the attached aromatic ring electron-deficient, a property that fundamentally dictates its reactivity and physical properties.[5] The quantitative strength of this effect is captured by Hammett constants, which are empirical measures of the electronic influence of substituents on a benzene ring.[6][7]

Data Presentation: Hammett Constants of the Nitro (-NO₂) Group

The following table summarizes the Hammett constants for the nitro group, illustrating its strong electron-withdrawing nature in both meta and para positions. A more positive value indicates a stronger electron-withdrawing effect.[8][9]

| Hammett Constant | Value | Interpretation |

| σmeta | 0.71 | Strong electron withdrawal via the inductive effect. |

| σpara | 0.78 | Strong electron withdrawal via combined inductive and resonance effects. |

| σ- | 1.25 | Exceptionally strong withdrawal when interacting with a developing negative charge (e.g., in phenoxide ions). |

The Molecular Architecture of 4-Hydroxy-3,5-dinitrobenzaldehyde

The specific arrangement of functional groups in 4-Hydroxy-3,5-dinitrobenzaldehyde—a hydroxyl group, an aldehyde group, and two nitro groups—creates a molecule with distinct and predictable chemical properties.

Caption: Structure of 4-Hydroxy-3,5-dinitrobenzaldehyde.

The two nitro groups are positioned ortho to the hydroxyl group and meta to the aldehyde group. This specific orientation is key to its properties:

-

Influence on the Hydroxyl Group: The nitro groups are in the ideal position to exert their maximum electron-withdrawing effect on the phenolic proton.

-

Influence on the Aldehyde Group: Being meta, the nitro groups strongly withdraw electron density from the ring, which in turn affects the carbonyl carbon's electrophilicity.

Impact on Acidity: The Super-Activation of the Phenolic Proton

A primary consequence of the dual nitro substitution is a dramatic increase in the acidity of the phenolic hydroxyl group.[10] The pKa of phenol is approximately 10, while phenols substituted with multiple nitro groups (like picric acid) can have pKa values approaching 0. This is a direct result of the stabilization of the corresponding conjugate base, the phenoxide ion.

Causality: When the hydroxyl group is deprotonated, a negative charge develops on the oxygen atom. This charge can be delocalized into the aromatic ring. The two ortho-nitro groups provide a powerful pathway for further delocalizing this negative charge out of the ring and onto their own electronegative oxygen atoms. This extensive delocalization stabilizes the phenoxide ion, making the loss of the proton far more favorable.

Caption: Stabilization pathway of the phenoxide conjugate base.

Reactivity Profile: Deactivation for Electrophiles, Activation for Nucleophiles

The severe electron deficiency of the aromatic ring dictates its reactivity in substitution reactions.

Deactivation towards Electrophilic Aromatic Substitution (EAS)

The electron-poor nature of the ring strongly disfavors reactions with electrophiles (e.g., further nitration, halogenation, Friedel-Crafts reactions).[1] The electron-withdrawing nitro groups destabilize the positively charged intermediate (the Wheland intermediate or sigma complex) that is central to the EAS mechanism.

Activation towards Nucleophilic Aromatic Substitution (SNAr)

Conversely, the molecule is highly activated for Nucleophilic Aromatic Substitution (SNAr).[4][11] Aromatic rings are typically nucleophilic, but the presence of strong EWGs like nitro groups can make them susceptible to attack by nucleophiles.[11][12]

Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile attacks the electron-deficient ring at a carbon bearing a suitable leaving group (though in this molecule, reaction at the aldehyde is more common). This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex .[11][13]

-

Stabilization: The nitro groups are crucial for stabilizing this negatively charged intermediate by delocalizing the charge through resonance.[11][12] This stabilization lowers the activation energy for the reaction, making it kinetically feasible.

-

Elimination: The leaving group is expelled, restoring the aromaticity of the ring.

Caption: Generalized workflow for the SNAr mechanism.

Experimental Protocols & Data

Synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde

This protocol is based on the dinitration of an appropriate precursor. The causality behind this procedure lies in using a powerful nitrating mixture to overcome the partial deactivation from the first nitration and achieve disubstitution.

Reference: Adapted from Toche, R. B. (2018). OAText.[14][15]

Materials:

-

Salicylaldehyde (or 4-hydroxybenzaldehyde)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

Protocol:

-

Prepare Nitrating Mixture: In a flask submerged in an ice-salt bath (0°C), slowly and carefully add concentrated nitric acid to concentrated sulfuric acid in a 1:2 volume ratio. Constant stirring is essential to dissipate heat. Rationale: This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is required for aromatic nitration.

-

Initial Nitration: In a separate flask, cool the starting material (e.g., salicylaldehyde). Slowly add the cold nitrating mixture dropwise to the aldehyde while maintaining the temperature at 0°C. Rationale: Low temperature controls the reaction rate and minimizes the formation of unwanted byproducts.

-

Reaction: Stir the mixture for 2-3 hours at room temperature to allow the reaction to proceed to completion, forming a mixture of mono-nitrated products.

-

Second Nitration: Take the crude mono-nitrated product mixture and stir it with a fresh, ice-cold nitrating mixture.

-

Work-up: After 30 minutes, pour the reaction mass onto a large volume of crushed ice. Rationale: This quenches the reaction and precipitates the solid organic product, which has low solubility in water.

-

Isolation: Filter the resulting yellow solid, wash thoroughly with cold deionized water to remove residual acid, and dry.

-

Purification: Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to obtain a purified product.

Spectroscopic Characterization

The electron-withdrawing effects are directly observable in the compound's spectra.

Data Presentation: Key Spectroscopic Features

| Technique | Feature | Approximate Position | Rationale for Observation |

| ¹H NMR | Aldehydic Proton (-CHO) | ~9.8 ppm | Deshielded due to the anisotropy of the C=O bond and electron withdrawal from the ring. |

| Aromatic Protons (-CH) | ~8.9-9.6 ppm | Highly deshielded (downfield shift) due to the strong electron-withdrawing effect of the adjacent nitro groups. | |

| Hydroxyl Proton (-OH) | >10 ppm (often broad) | Very deshielded due to intramolecular hydrogen bonding with an ortho-nitro group and the overall acidic nature.[14] | |

| IR | O-H Stretch | ~3100-3200 cm⁻¹ (Broad) | Broadened and shifted to lower frequency due to strong hydrogen bonding. |

| C=O Stretch (Aldehyde) | ~1700-1725 cm⁻¹ | Typical position for an aromatic aldehyde carbonyl.[15] | |

| N-O Asymmetric Stretch | ~1500-1550 cm⁻¹ | Strong absorption characteristic of the nitro group.[15] | |

| N-O Symmetric Stretch | ~1330-1370 cm⁻¹ | Strong absorption characteristic of the nitro group. |

Conclusion and Applications

The two nitro groups in 4-Hydroxy-3,5-dinitrobenzaldehyde are not mere substituents; they are powerful modulators of the molecule's fundamental electronic landscape. By creating a highly electron-deficient aromatic system, they drastically increase the acidity of the phenolic proton and activate the ring for nucleophilic attack while deactivating it for electrophilic substitution. These predictable, potent effects make the compound and its derivatives valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other high-value materials where fine-tuning of reactivity and acidity is paramount. Understanding these core principles is essential for any scientist seeking to leverage the unique chemistry of polynitrated aromatic systems.

References

-

Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

-

4-Hydroxy-3,5-dinitrobenzaldehyde | C7H4N2O6 | CID 104091 - PubChem. Available at: [Link]

-

Substituent effects of nitro group in cyclic compounds - SciSpace. Available at: [Link]

-

Substituent and Reaction Constants | Dalal Institute. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]

-

Table 1: Hammett constants for some common substituents . Available at: [Link]

-